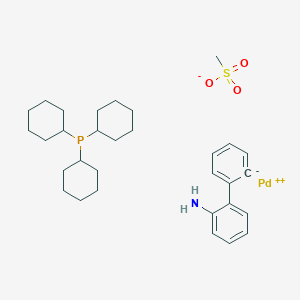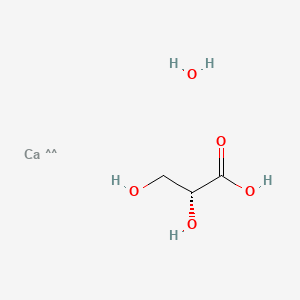
CID 164185405
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified by the Chemical Abstracts Service (CAS) number 164185405 is a unique chemical entity with distinct properties and applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of compound 164185405 typically involves a series of well-defined chemical reactions. The exact synthetic route can vary depending on the desired purity and yield. Commonly, the synthesis begins with the selection of appropriate starting materials, followed by a series of steps including condensation, cyclization, and purification. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to ensure the highest efficiency and selectivity .
Industrial Production Methods
On an industrial scale, the production of compound 164185405 involves large-scale chemical reactors and continuous processing techniques. The use of automated systems and advanced monitoring technologies ensures consistent quality and high throughput. Industrial methods often focus on cost-effectiveness and environmental sustainability, incorporating green chemistry principles wherever possible .
Analyse Chemischer Reaktionen
Types of Reactions
Compound 164185405 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
The reactions of compound 164185405 are typically carried out under controlled conditions to ensure specificity and yield. Common reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pH, and reaction time are carefully monitored .
Major Products
The major products formed from the reactions of compound 164185405 depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions often result in the formation of new functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
Compound 164185405 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of compound 164185405 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the application and the biological system being studied .
Eigenschaften
Molekularformel |
C3H8CaO5 |
|---|---|
Molekulargewicht |
164.17 g/mol |
InChI |
InChI=1S/C3H6O4.Ca.H2O/c4-1-2(5)3(6)7;;/h2,4-5H,1H2,(H,6,7);;1H2/t2-;;/m1../s1 |
InChI-Schlüssel |
RQHUTGHQQYISKB-YBBRRFGFSA-N |
Isomerische SMILES |
C([C@H](C(=O)O)O)O.O.[Ca] |
Kanonische SMILES |
C(C(C(=O)O)O)O.O.[Ca] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


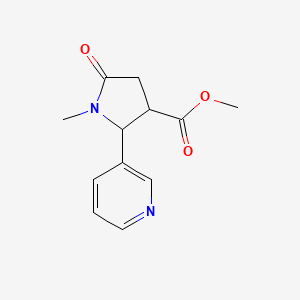
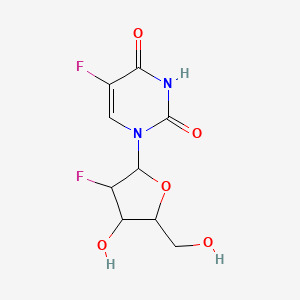
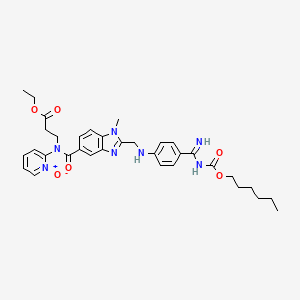
![carbanide;iron(2+);1,2,3,4,5-pentaethylcyclopentane;4-pyrrolidin-1-yl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyridine](/img/structure/B12324595.png)

![[2-Amino-4-(methylsulfanyl)butanamido]acetic acid hydrochloride](/img/structure/B12324628.png)
